(5Z,7E,22E)-(1S,3R,24R)-25-(carboethoxy-methylene)-26,26-cyclo-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,24-triol
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Overview
Description
ZK 168281 is a vitamin D.
Scientific Research Applications
Synthesis and Derivatives
Synthesis of Vitamin D Derivatives : The compound is used in the synthesis of vitamin D derivatives, such as 1α, 25-Dihydroxyvitamin D2. This process involves irradiation and thermal isomerization steps starting from related ergostatriene compounds (Tsuji, Yokoyama, & Tachibana, 1989).
Sterol Derivatives from Fungi : Research has identified sterol derivatives structurally related to this compound in fungi such as Talaromyces stipitatus. These sterols are evaluated for their cytotoxic activities against hepatoma cell lines (Zhang et al., 2021).
Biological and Chemical Studies
Preparation of Epimeric Bile Alcohols : This compound has been used in studies for the preparation of epimeric bile alcohols, which are important for understanding chenodeoxycholic acid biosynthesis (Dayal et al., 1978).
Crystal Structure Analysis : Studies on related compounds help understand the crystal structures and molecular interactions, providing insights into their chemical behavior (Chertanova et al., 1997).
Novel Analog Synthesis for Vitamin D3 : Research on similar compounds includes the development of novel side chain analogs of 1α,25-dihydroxyvitamin D3 to probe receptor interactions (Calverley, 2001).
Additional Applications
Isolation from Natural Sources : The compound and its derivatives have been isolated from various natural sources, like the fruit bodies of Grifola frondosa, revealing the diversity of sterol constituents in nature (Ishizuka, Yaoita, & Kikuchi, 1997).
Study of Reaction Products in Polymerization : The compound is relevant in studying the reaction products in the early stage of copolymerization processes, aiding in understanding complex chemical reactions (Yamasaki, Masamoto, & Kanaori, 2000).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the conversion of a steroid intermediate to the final product through a series of reactions. The key steps include the introduction of a carboethoxy-methylene group, formation of a cyclohexene ring, and selective reduction of the ketone and alkyne groups.", "Starting Materials": [ "Cholesterol", "Ethyl diazoacetate", "Sodium hydride", "Bromine", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Acetic acid", "Tetrahydrofuran", "Diethyl ether", "Water" ], "Reaction": [ "1. Bromination of cholesterol to form 5,6α-epoxy-cholestan-3β-ol", "2. Reaction of the epoxy group with ethyl diazoacetate in the presence of sodium hydride to form the carboethoxy-methylene group", "3. Formation of the cyclohexene ring through a Diels-Alder reaction with tetrahydrofuran", "4. Reduction of the ketone group with sodium borohydride to form the corresponding alcohol", "5. Selective reduction of the alkyne group with sodium borohydride to form the corresponding alkene", "6. Hydrolysis of the carboethoxy-methylene group with sodium hydroxide to form the carboxylic acid", "7. Protection of the hydroxyl groups with acetic anhydride to prevent unwanted reactions", "8. Deprotection of the hydroxyl groups with hydrochloric acid to form the final product" ] } | |
CAS No. |
186371-96-0 |
Molecular Formula |
C₃₂H₄₆O₅ |
Molecular Weight |
510.7 |
IUPAC Name |
ethyl (E)-3-[1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropyl]prop-2-enoate |
InChI |
InChI=1S/C32H46O5/c1-5-37-30(36)14-16-32(17-18-32)29(35)13-8-21(2)26-11-12-27-23(7-6-15-31(26,27)4)9-10-24-19-25(33)20-28(34)22(24)3/h8-10,13-14,16,21,25-29,33-35H,3,5-7,11-12,15,17-20H2,1-2,4H3/b13-8+,16-14+,23-9+,24-10-/t21-,25-,26-,27+,28+,29-,31-/m1/s1 |
SMILES |
CCOC(=O)C=CC1(CC1)C(C=CC(C)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C)O |
Synonyms |
(2E)-3-[1-[(1R,2E,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-Dihydroxy-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-1-hydroxy-2-penten-1-yl]cyclopropyl]-2-propenoic Acid Ethyl Ester; (2E)-3-[1-[(1α,3β,5Z,7E,22E,24R)-1,3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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